2-Bromo-4,5-dichloro-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156484-77-4 |
|---|---|
Molecular Formula |
C9H5BrCl2O |
Molecular Weight |
279.94 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrCl2O/c10-6-3-5-4(9(6)13)1-2-7(11)8(5)12/h1-2,6H,3H2 |
InChI Key |
JLWZNJHDMGNGBU-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br |
Synonyms |
2-BROMO-4,5-DICHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4,5 Dichloro 1 Indanone
Precursor Synthesis and Halogenation Strategies
The synthesis of 2-bromo-4,5-dichloro-1-indanone typically commences with the preparation of a dichloro-1-indanone intermediate, which is then subjected to selective bromination at the C-2 position.
Synthesis of Dichloro-1-indanone Intermediates
The primary route to 4,5-dichloro-1-indanone involves the intramolecular Friedel-Crafts acylation of a suitable precursor, most commonly 3-(3,4-dichlorophenyl)propionic acid. nist.gov This reaction is a cornerstone in the formation of the indanone ring system. nih.govmasterorganicchemistry.comnih.gov The process generally involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization in the presence of a Lewis acid catalyst. beilstein-journals.orgnih.gov
The synthesis of the precursor, 3-(3,4-dichlorophenyl)propionic acid, can be achieved through various means. One patented method describes the reaction of 3,4-dichlorophenyl isocyanate with propionic acid. google.com
The cyclization of 3-arylpropionic acids or their corresponding acid chlorides is a widely employed method for preparing 1-indanones. nih.govbeilstein-journals.org While direct cyclization of the carboxylic acid is possible, it often requires harsh conditions. nih.gov The use of the acyl chloride in the presence of a Lewis acid like aluminum chloride is a more common and often higher-yielding approach. beilstein-journals.orgchemicalbook.com
Table 1: Synthesis of Dichloro-1-indanone Intermediates
| Precursor | Reagents | Product | Key Features |
|---|
Selective Bromination at the C-2 Position of the Indanone Ring
Once the 4,5-dichloro-1-indanone intermediate is obtained, the next critical step is the selective introduction of a bromine atom at the C-2 position of the indanone ring. This α-bromination is a key transformation that functionalizes the cyclopentanone (B42830) portion of the molecule. journals.co.za
Various brominating agents and reaction conditions have been explored to achieve selective monobromination at the desired position. The choice of solvent and the presence or absence of a catalyst can significantly influence the outcome, with the potential for dibromination or bromination on the aromatic ring. nih.govjournals.co.za For instance, the use of bromine in diethyl ether or acetic acid at room temperature has been shown to favor the formation of the 2-bromo-1-indanone (B167726). journals.co.za In some cases, N-bromosuccinimide (NBS) can also be employed for selective benzylic bromination.
The reactivity of the bromine atom at the C-2 position makes 2-bromo-1-indanones valuable intermediates, as the bromine can be displaced through nucleophilic substitution reactions to introduce further functional groups.
Table 2: Selective Bromination of Indanones
| Substrate | Brominating Agent/Conditions | Product | Observations |
|---|---|---|---|
| 4-Chloro-1-indanone | Br₂ in Diethyl ether or Acetic Acid (room temp) | 2-Bromo-4-chloro-1-indanone | Selective monobromination at C-2. journals.co.za |
| 4-Chloro-1-indanone | Br₂ in CCl₄ or CHCl₃ (room temp) | 2,2-Dibromo-4-chloro-1-indanone | Major product is the dibrominated compound. journals.co.za |
| 4-Chloro-1-indanone | Aqueous H₂O₂-HBr system | 2-Bromo-4-chloro-1-indanone | Monobrominated product obtained in moderate yield. journals.co.za |
| 1-Indanone (B140024) | N-Bromosuccinimide (NBS) | 2-Bromo-1-indanone | Selective bromination at the benzylic position. |
| 5,6-Dimethoxyindan-1-one | Br₂ in Acetic Acid (room temp) | 2,4-Dibromo-5,6-dimethoxyindan-1-one | Exclusive formation of the dibromo compound. nih.gov |
Cyclization-Based Syntheses of Halogenated Indanones
Alternative strategies for the synthesis of halogenated indanones involve various cyclization reactions that build the indanone framework from acyclic precursors. These methods offer different approaches to control the substitution pattern of the final product.
Intramolecular Friedel-Crafts Acylation of Arylpropionic Acids or Derivatives
As previously mentioned, the intramolecular Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of 1-indanones. nih.govmasterorganicchemistry.com This reaction can be applied to appropriately substituted 3-arylpropionic acids or their derivatives to directly generate halogenated indanones. The reaction typically proceeds via an acylium ion intermediate that attacks the aromatic ring to form the five-membered ring of the indanone. masterorganicchemistry.com
The choice of catalyst and reaction conditions is crucial for the success of the cyclization. Strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can be used to promote the direct cyclization of the carboxylic acid. masterorganicchemistry.com Alternatively, converting the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid such as aluminum chloride is a common and effective strategy. beilstein-journals.orgchemicalbook.com Niobium pentachloride (NbCl₅) has also been reported as an effective Lewis acid for this transformation, acting as both a reagent to form the acyl chloride and a catalyst for the cyclization. researchgate.net
The efficiency of the intramolecular Friedel-Crafts acylation can be influenced by the substituents on the aromatic ring and the length of the alkyl chain. masterorganicchemistry.com
Metal-Catalyzed Carbonylative Cyclization Reactions
Metal-catalyzed carbonylative cyclization reactions provide another powerful tool for the synthesis of indanones. These reactions typically involve the use of a transition metal catalyst, such as palladium or molybdenum, to facilitate the insertion of carbon monoxide and subsequent cyclization of a suitable precursor. researchgate.netresearchgate.net
For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to produce 1-indanones in good to excellent yields. organic-chemistry.org This methodology offers a route to construct the indanone core under relatively mild conditions. Molybdenum-mediated cyclocarbonylation has also been explored for the synthesis of related heterocyclic systems. researchgate.net These methods can be advantageous as they often avoid the use of harsh acidic conditions required for traditional Friedel-Crafts reactions.
Ruthenium-Catalyzed Cyclization Approaches
Ruthenium catalysts have emerged as versatile tools in organic synthesis, including the formation of cyclic ketones. Ruthenium-catalyzed hydrative cyclization of diynes has been developed for the synthesis of substituted cyclic enones. nih.gov While not a direct route to this compound, these methods highlight the potential of ruthenium catalysis in constructing the core indanone structure, which could then be further functionalized.
Ruthenium-catalyzed C-H functionalization and oxidative annulation reactions have also been employed to synthesize various indole (B1671886) and indoline (B122111) derivatives, demonstrating the broad utility of ruthenium in constructing fused ring systems. rsc.orgnih.gov These advanced catalytic methods could potentially be adapted for the synthesis of halogenated indanones, offering alternative and potentially more efficient synthetic pathways.
Advanced Annulation and Cycloaddition Protocols
Recent advancements in organic synthesis have provided powerful tools for the construction of complex cyclic systems. For the synthesis of halogenated indanones such as this compound, annulation and cycloaddition reactions are particularly valuable. These methods allow for the convergent assembly of the core indanone structure with a high degree of control over substitution patterns.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a cornerstone of six-membered ring synthesis and can be effectively applied to the construction of indanone skeletons. mdpi.combeilstein-journals.org For the synthesis of a 4,5-dichloro-1-indanone framework, a plausible strategy involves the reaction of a diene with a halogenated dienophile, such as a 2-halocyclopent-2-enone. nih.gov Subsequent aromatization and functional group manipulation would then yield the desired indanone.
A hypothetical reaction could involve the cycloaddition of a substituted diene with a dichlorinated dienophile. The regioselectivity of the Diels-Alder reaction is crucial and is governed by the electronic properties of the substituents on both the diene and the dienophile. researchgate.netresearchgate.net Lewis acid catalysis is often employed to enhance the reaction rate and control the stereochemical outcome. Following the cycloaddition, the resulting bicyclic adduct would undergo an oxidative aromatization step to furnish the 4,5-dichloro-1-indanone core. The final introduction of the bromine atom at the C-2 position can be achieved through selective bromination.
Table 1: Hypothetical Diels-Alder Approach to 4,5-Dichloro-1-indanone
| Diene | Dienophile | Conditions | Intermediate Product | Subsequent Steps |
| 1,3-Butadiene | 4,5-Dichloro-2-cyclopenten-1-one | Lewis Acid (e.g., AlCl₃), Toluene, 80°C | Dichlorinated tricyclic adduct | Oxidative Aromatization (e.g., Pd/C), Bromination (e.g., NBS) |
| Danishefsky's Diene | 2,3-Dichlorocyclopent-2-enone | Benzene (B151609), reflux | Silyl enol ether adduct | Acid-catalyzed hydrolysis, Aromatization, Bromination |
This table presents a conceptual pathway and not experimentally verified results for the direct synthesis of the target compound.
Research by Lee, Kim, and Danishefsky has demonstrated the synthesis of halogenated 1-indanones from 2-halogenocyclopent-2-enones and various dienes, achieving high yields through the Diels-Alder reaction. nih.gov This precedent supports the viability of using a cycloaddition strategy to construct the 4,5-dichloro-substituted ring system as a precursor to the final target compound.
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-carbon bonds under mild conditions. nih.govresearchgate.net Decarboxylative annulation reactions, in particular, offer a novel entry to cyclic ketones like indanones from readily available carboxylic acids. nih.govrsc.org This methodology typically involves the generation of a radical species via single-electron transfer (SET) from an excited photocatalyst to a carboxylic acid derivative, followed by intramolecular cyclization onto an acceptor moiety.
In a potential synthesis of the 4,5-dichloro-1-indanone framework, a suitably substituted aryl carboxylic acid could serve as the starting material. For instance, a 2-allyl-4,5-dichlorobenzoic acid derivative could undergo photoredox-catalyzed decarboxylation. The resulting radical would then undergo an intramolecular cyclization (annulation) to form the five-membered ring of the indanone system. The process would be completed by a final oxidation step to yield 4,5-dichloro-1-indanone, which can then be brominated at the alpha position to give this compound.
The reaction is typically mediated by an iridium or ruthenium-based photocatalyst upon irradiation with visible light. The choice of solvent, base, and additives is critical for optimizing the reaction efficiency and selectivity.
Table 2: Conceptual Photoredox-Catalyzed Decarboxylative Annulation
| Substrate | Photocatalyst | Conditions | Intermediate Radical | Product |
| 2-Allyl-4,5-dichlorobenzoic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LEDs, MeCN, Room Temp. | 4,5-Dichloro-2-(prop-2-en-1-yl)phenyl radical | 4,5-Dichloro-1-indanone |
| N-(Acyloxy)phthalimide ester of 2-allyl-4,5-dichlorobenzoic acid | 4CzIPN | Visible Light, DMF, Base | 4,5-Dichloro-2-(prop-2-en-1-yl)phenyl radical | 4,5-Dichloro-1-indanone |
This table illustrates a hypothetical application of the methodology and does not represent established experimental results for this specific substrate.
This approach offers the advantage of using mild reaction conditions and tolerating a wide range of functional groups, making it an attractive strategy for the synthesis of complex molecules. nih.govrsc.org
Reactivity and Synthetic Transformations of 2 Bromo 4,5 Dichloro 1 Indanone
Reactions at the Brominated C-2 Position
The bromine atom at the C-2 position is a versatile handle for introducing a variety of functional groups and for the formation of new chemical bonds.
The C-2 position of α-bromo ketones is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. A key example of this reactivity is the cyanation reaction.
In a study involving the closely related analogue, 2-bromo-4-chloro-1-indanone, treatment with a cyanide source readily displaced the bromide to form the corresponding nitrile. journals.co.za This transformation is significant as the resulting α-cyano ketone is a valuable intermediate. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby providing a pathway to a variety of derivatives. journals.co.za
The scope of nucleophilic substitution is broad, encompassing a range of nucleophiles beyond cyanide. researchgate.net Other potential nucleophiles include:
Azides: To introduce a nitrogen-containing group, which can be subsequently reduced to an amine.
Thiols: To form α-thio ketones.
Amines: To synthesize α-amino ketones, which are important pharmacophores. researchgate.net
Alkoxides: To produce α-alkoxy ketones.
The table below details the cyanation reaction of a similar indanone derivative.
| Substrate | Reagent | Product | Yield | Reference |
| 2-Bromo-4-chloro-1-indanone | Sodium Cyanide (NaCN) | 4-Chloro-2-cyano-1-indanone | Quantitative | journals.co.za |
The carbon-bromine bond at the α-position to the ketone is well-suited for participating in metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds. Although specific examples for 2-bromo-4,5-dichloro-1-indanone are not extensively detailed, α-halo ketones are known substrates for various coupling protocols. journals.co.za
Potential cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form α-aryl or α-vinyl ketones.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield α-alkynyl ketones.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
These transformations are valuable for elaborating the indanone scaffold, attaching complex organic fragments that can be crucial for tuning the properties of the molecule for various applications. journals.co.za
The bromine atom at the C-2 position can be selectively removed through reductive debromination. This process can be achieved using various reducing agents, effectively converting the α-bromo ketone back to the parent ketone, 4,5-dichloro-1-indanone. This transformation can be useful if the bromine was initially introduced as an activating group for other reactions and is no longer needed.
Radical transformations initiated at the C-Br bond are also possible. Under radical-initiating conditions (e.g., using AIBN and a radical quencher like tributyltin hydride), the C-Br bond can undergo homolytic cleavage to form a carbon-centered radical at the C-2 position. This radical intermediate can then be trapped or participate in subsequent cyclization or addition reactions.
Transformations of the Carbonyl Group
The ketone functional group at the C-1 position is a hub for a different set of chemical transformations, allowing for modification of the five-membered ring and the introduction of new functionalities.
The carbonyl group can be selectively reduced to a hydroxyl group, yielding 2-bromo-4,5-dichloro-1-indanol. The key challenge in this transformation is chemoselectivity—reducing the ketone without affecting the bromine or chlorine atoms on the molecule. nih.gov
Mild reducing agents are typically employed for this purpose. Common reagents include:
Sodium borohydride (B1222165) (NaBH₄): A standard reagent for ketone reduction that is generally compatible with alkyl and aryl halides. researchgate.net
Lithium aluminium hydride (LiAlH₄): A more powerful reducing agent that would also likely reduce the C-Br bond, making it less suitable for selective ketone reduction in this substrate.
The choice of solvent and reaction temperature can significantly influence the selectivity of the reduction. nih.gov For instance, performing the reaction at low temperatures often enhances selectivity. The resulting secondary alcohol can exist as different stereoisomers, and stereoselective reductions can be achieved using chiral reducing agents.
The carbonyl group readily undergoes condensation reactions with various nucleophiles, particularly those containing nitrogen. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
Examples of such derivatizations include:
Formation of Imines (Schiff Bases): Reaction with primary amines.
Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine).
Formation of Oximes: Reaction with hydroxylamine.
Another important class of condensation reactions is the aldol-type condensation. For instance, the analogous compound 2-bromo-1-indanone (B167726) participates in a Darzens-type condensation with benzaldehyde. sigmaaldrich.cn This reaction involves the deprotonation of the C-2 position (facilitated by the electron-withdrawing carbonyl group) to form an enolate, which then attacks the aldehyde. The subsequent intramolecular SN2 displacement of the bromide by the newly formed alkoxide yields an epoxide. It is expected that this compound would undergo similar transformations.
The table below summarizes potential condensation reactions.
| Reaction Type | Reagent | Functional Group Formed |
| Imine Formation | Primary Amine (R-NH₂) | Imine |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |
| Oxime Formation | Hydroxylamine (H₂NOH) | Oxime |
| Darzens Condensation | Aldehyde (R-CHO), Base | Epoxide |
Reactivity of Aromatic Halogen Substituents
The dichloroaryl moiety of this compound provides opportunities for selective functionalization, primarily through modern cross-coupling methodologies. The electronic influence of the indanone's carbonyl group can create a subtle difference in the reactivity of the two chlorine atoms, potentially allowing for regioselective modifications.
The introduction of new carbon-carbon or carbon-nitrogen bonds at the C4 and C5 positions typically requires palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govyoutube.comyoutube.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org For a substrate like this compound, selective mono-functionalization at one of the chlorine sites would be a primary challenge. Studies on other dichloro-aromatic systems have shown that selective monocoupling is achievable, often influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.gov The C4-chloro substituent, being ortho to the electron-withdrawing ketone's point of attachment to the ring, may exhibit different reactivity compared to the meta-positioned C5-chloro substituent.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. researchgate.netwikipedia.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The process relies on a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting high efficiency. wikipedia.org This strategy could be employed to introduce a wide variety of nitrogen-containing substituents onto the dichlorinated aromatic ring of the indanone core.
Nucleophilic Aromatic Substitution (SNAr):
While less common for aryl chlorides compared to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) is another potential pathway. nih.gov This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.comlibretexts.org The carbonyl group of the indanone serves this purpose. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For SNAr to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.orgyoutube.com In this compound, the C4-chlorine is ortho to the ring carbon attached to the carbonyl system, suggesting it would be more susceptible to SNAr than the C5-chlorine.
Ring Annulation and Heterocyclic Formation
The reactivity of the α-bromo ketone portion of this compound makes it an excellent precursor for ring annulation reactions, leading to the formation of fused polycyclic and heterocyclic systems. These transformations often involve the reaction of the indanone with bifunctional reagents.
[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for constructing five-membered rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a "dipolarophile" (typically an alkene or alkyne) to form a cyclic adduct. wikipedia.org
While specific examples utilizing this compound in [3+2] cycloadditions are not widely documented, related indanone systems have been shown to participate in such transformations. For instance, research has demonstrated that electron-deficient indenones, generated in situ, can serve as effective dipolarophiles. In one study, an indenone was generated from an enynal using a zinc catalyst and was subsequently trapped by a 1,3-dipole (also generated in situ from a donor-acceptor cyclopropane) to yield indanone-fused cyclopentanes. nih.gov The reaction proceeds through a cascade cyclization mechanism where the indenone acts as the two-atom component in the [3+2] cycloaddition. nih.gov
The 2-bromo-1-indanone framework can potentially serve as a precursor to reactive intermediates suitable for these cycloadditions. For example, dehydrobromination could generate an indenone that acts as a dipolarophile, or the enolate formed under basic conditions could react with other partners. researchgate.netrug.nl
A well-established application of α-bromo-1-indanones is their reaction with 1,2-diamine compounds to construct fused heterocyclic systems. This condensation reaction provides a direct route to pharmacologically relevant scaffolds like indeno[1,2-b]quinoxalines and indeno[1,2-b]pyrazines. mdpi.comrsc.orgsemanticscholar.orgresearchgate.netbohrium.com
Research by Khalafy and coworkers on the closely related analog, 2-bromo-4-chloro-1-indanone, provides significant insight into this transformation. scielo.org.zascielo.org.za They demonstrated that reacting the α-bromo ketone with various aromatic and aliphatic 1,2-diamines in glacial acetic acid leads to the corresponding fused heterocycles in good yields. scielo.org.za The reaction proceeds via a condensation-cyclization sequence, which notably involves debromination, indicating the loss of the bromine atom at the C2 position while the aromatic chlorine atom is retained. scielo.org.za
This methodology was successfully applied to synthesize a range of indeno-fused systems as detailed in the table below.
| Indanone Reactant | Diamine Reactant | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-4-chloro-1-indanone | 2,3-Diaminomaleonitrile | 8-Chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | 75% | scielo.org.za |
| 2-Bromo-4-chloro-1-indanone | Benzene-1,2-diamine | 1-Chloro-11H-indeno[1,2-b]quinoxaline | 80% | scielo.org.za |
| 2-Bromo-4-chloro-1-indanone | 4-Methylbenzene-1,2-diamine | 1-Chloro-7-methyl-11H-indeno[1,2-b]quinoxaline | 79% | scielo.org.za |
Given the structural similarity, it is expected that this compound would undergo analogous transformations to yield the corresponding 1,8-dichloro- or 1,7-dichloro-indeno[1,2-b]quinoxaline derivatives, depending on the orientation of the diamine.
Derivatives and Advanced Synthetic Applications
Enantioselective Synthesis and Chiral Derivatives
The creation of single-enantiomer compounds is crucial in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The indanone framework provides several opportunities for introducing chirality, leading to valuable chiral building blocks.
Asymmetric functionalization of the α-carbon (C2 position) is a direct approach to creating chiral indanones. This is often achieved using transition metal catalysis with chiral ligands. While direct asymmetric bromination of 4,5-dichloro-1-indanone presents challenges, broader strategies in asymmetric synthesis of substituted indanones are well-established.
One prominent method is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org In this approach, substrates like pinacolborane chalcone (B49325) derivatives, which can be precursors to indanones, cyclize in the presence of a rhodium catalyst and a chiral ligand such as MonoPhos. organic-chemistry.org This process yields enantioenriched 3-aryl-1-indanones with excellent yields and high enantioselectivities. organic-chemistry.org Another powerful strategy involves the nickel-catalyzed reductive cyclization of enones, which can produce chiral indanones with high enantiomeric induction. organic-chemistry.org
These methods highlight the potential for creating chiral precursors which could then be brominated to yield enantiomerically enriched compounds analogous to 2-bromo-4,5-dichloro-1-indanone.
Table 1: Selected Catalytic Systems for Asymmetric Indanone Synthesis
| Catalytic System | Reaction Type | Chiral Ligand | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Rhodium/MonoPhos | Intramolecular 1,4-Addition | MonoPhos | High | Excellent | organic-chemistry.org |
| Nickel/Ligand | Reductive Cyclization | Not Specified | High | High | organic-chemistry.org |
| Palladium(OAc)₂/(R,R)-Me-DUPHOS | Asymmetric C-H Activation/Cyclization | (R,R)-Me-DUPHOS | 50-60% | Up to 94% | rsc.org |
When direct asymmetric synthesis is not feasible or when a racemic mixture is produced, enantiomer resolution offers a viable path to obtaining chirally pure compounds. A classic and scalable method is resolution via the formation of diastereomeric salts.
This strategy involves reacting the racemic mixture of a chiral indanone derivative (for instance, a derivative containing a basic amine group) with a single enantiomer of a chiral acid or base, known as a resolving agent. This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Once a pure diastereomeric salt is isolated, the chiral resolving agent is chemically removed, yielding the desired single enantiomer of the indanone derivative. researchgate.net This method has been successfully applied to produce kilogram quantities of chiral building blocks, demonstrating its industrial applicability. researchgate.net
Utility in Complex Molecule Synthesis
The rigid, bicyclic structure of the indanone core, combined with the reactivity endowed by its substituents, makes it an exceptionally useful building block for more elaborate molecular architectures.
1-indanone (B140024) and its derivatives are key starting materials for constructing fused and spirocyclic systems, which are prevalent in natural products and drug candidates. rsc.org The reactivity of the indanone nucleus allows for various annulation strategies.
Ring Expansion Reactions: 1-indanones can undergo rhodium-catalyzed ring expansion through the direct insertion of ethylene (B1197577) or alkynes into the C1-C2 bond. rsc.org This "cut-insert-sew" transformation efficiently converts the five-membered ring of the indanone into a seven-membered ring, yielding benzocycloheptenone skeletons. rsc.org The reaction is compatible with a range of substituents on the indanone, including halogens. rsc.org
Domino and Multicomponent Reactions: The 1,3-indanedione system, closely related to 1-indanone, is a versatile substrate in domino and multicomponent reactions due to its multiple reactive sites. bohrium.com These reactions allow for the rapid assembly of complex carbocyclic and heterocyclic compounds from simple precursors in a single pot. bohrium.com The 2-bromo-substituted indanone offers an electrophilic site for nucleophilic attack, facilitating its incorporation into such complex transformations.
Synthesis of Polyaromatic Hydrocarbons (PAHs): Substituted 1-indanones serve as intermediates in the synthesis of complex PAHs. beilstein-journals.orgnih.gov They can be generated via intramolecular Friedel-Crafts acylation and subsequently undergo further cyclization reactions to build larger aromatic systems. beilstein-journals.orgnih.gov
Table 2: Applications of Indanone Scaffolds in Synthesis
| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Reference |
| Ring Expansion | 1-Indanone | Ethylene / Rh-catalyst | Benzocycloheptenone | rsc.org |
| [5+2] Cycloaddition | 1-Indanone | Internal Alkyne / Rh-catalyst | Benzocycloheptenone | rsc.org |
| Cyclization | Substituted 1-Indanone | TiCl₄ | Polyaromatic Hydrocarbons | beilstein-journals.org |
| Domino Reactions | 1,3-Indanedione derivatives | Various | Complex Heterocycles | bohrium.com |
Structure-Reactivity Relationship in Substituted 1-Indanones
The reactivity of the 1-indanone core is significantly influenced by the nature and position of substituents on both the aromatic ring and the five-membered ring.
The electronic properties of substituents on the benzene (B151609) ring play a critical role in reactions involving the aromatic system, such as the intramolecular Friedel-Crafts cyclization used to form the indanone itself. beilstein-journals.orgnih.gov Electron-donating groups on the precursor arylpropionic acid generally facilitate this cyclization, whereas electron-withdrawing groups, such as the two chlorine atoms in 4,5-dichloro-1-indanone, can deactivate the ring and may require stronger reaction conditions. beilstein-journals.org Similarly, in rhodium-catalyzed ring expansions, 1-indanones bearing either electron-donating or -withdrawing substituents are generally compatible, although the electronic nature can influence reaction rates and yields. rsc.org
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
Understanding the step-by-step sequence of bond-making and bond-breaking events is crucial for controlling the outcome of chemical reactions involving 2-Bromo-4,5-dichloro-1-indanone.
Mechanistic Pathways of Selective Bromination
The selective introduction of a bromine atom at the C2 position of the 4,5-dichloro-1-indanone core is a key synthetic step. The mechanism of this α-bromination typically proceeds through the formation of an enol or enolate intermediate under either acidic or basic conditions.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. Subsequent deprotonation by a weak base (like the solvent) leads to the formation of a neutral enol intermediate. This enol, with its electron-rich double bond, then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂) to yield the α-brominated product and regenerate the acid catalyst.
In basic media, a base abstracts an α-proton to form a resonance-stabilized enolate anion. This powerful nucleophile then rapidly reacts with the electrophilic bromine source. The selectivity for monobromination at the C2 position is generally high due to the electronic and steric environment of the indanone ring system. Studies on the bromination of substituted 1-indanones have shown that the reaction occurs preferentially in the cyclopentanone (B42830) ring. scielo.org.za
Radical Intermediates in Transformations
While many reactions of this compound proceed through ionic intermediates, the involvement of radical species has been proposed in certain transformations, particularly under photochemical or specific catalytic conditions. The carbon-bromine bond at the α-position to the carbonyl group can be susceptible to homolytic cleavage upon exposure to UV light or in the presence of a radical initiator. This cleavage would generate a resonance-stabilized α-keto radical at the C2 position.
This highly reactive radical intermediate can then participate in a variety of subsequent reactions, such as:
Hydrogen Abstraction: Abstracting a hydrogen atom from a solvent or another reagent to form 4,5-dichloro-1-indanone.
Addition to π-Systems: Adding to alkenes or alkynes to form new carbon-carbon bonds, initiating a radical chain polymerization or cyclization cascade.
Reaction with Molecular Oxygen: Trapping by O₂ to form peroxide species, which can lead to oxidative degradation products.
The specific pathway taken by the radical intermediate is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of other radical scavengers or promoters.
Mechanistic Insights into Catalyzed Cyclization Reactions
This compound is a valuable precursor in transition metal-catalyzed reactions, such as cross-coupling and cyclization processes, to build more complex molecular architectures. For instance, in palladium-catalyzed reactions, the mechanism typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. This step forms a palladium(II) enolate intermediate.
This organopalladium intermediate is central to subsequent transformations. In an intramolecular cyclization (e.g., a Heck-type reaction), if an appropriately positioned unsaturated moiety (like an alkene) is present elsewhere in the molecule, the palladium center can coordinate to it. This is followed by migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and creating a cyclic system. The final step is often a β-hydride elimination, which regenerates the double bond and the catalytically active palladium(0) species, thus completing the catalytic cycle. The specific ligands on the palladium catalyst play a crucial role in influencing the rate and selectivity of these mechanistic steps.
Computational Chemistry and Molecular Modeling
Theoretical methods provide a powerful lens for examining the properties and reactivity of this compound at the atomic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of molecules like this compound.
DFT calculations can accurately predict key structural parameters and electronic features. By solving the Kohn-Sham equations for the molecule, a detailed picture of its geometry and electron distribution can be obtained.
Table 1: Calculated Structural and Electronic Properties of this compound
| Property | Description | Predicted Value/Insight |
| Bond Lengths | The calculated distances between bonded atoms (e.g., C=O, C-Br, C-Cl). | The C=O bond will exhibit typical ketone character. The C-Br bond length provides insight into its strength and susceptibility to cleavage. |
| Bond Angles | The angles formed by three connected atoms, defining the molecular geometry. | The geometry around the C2 carbon is predicted to be tetrahedral. Ring strain in the five-membered ring can be assessed. |
| Dihedral Angles | The angles between planes through two sets of three atoms, defining the overall conformation. | Determines the planarity and puckering of the indanone ring system. |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | The carbonyl carbon will have a significant positive charge, making it an electrophilic site. The carbonyl oxygen will be negatively charged. |
| Dipole Moment | The measure of the net molecular polarity. | The molecule is expected to have a significant dipole moment due to the polar C=O, C-Cl, and C-Br bonds. |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. |
Note: The specific values in this table are illustrative and would be derived from actual DFT calculations published in scientific literature.
These calculations help rationalize the molecule's observed reactivity, such as the electrophilicity of the carbonyl carbon and the nucleophilicity of the enolate form.
Prediction of Reactivity and Selectivity through Quantum Chemical Methods
Beyond static properties, quantum chemical methods can be employed to model reaction pathways and predict the reactivity and selectivity of this compound.
Mapping Reaction Coordinates: By calculating the energy of the system as a function of the geometric changes during a reaction, a potential energy surface can be mapped. This allows for the identification of transition states—the highest energy points along the reaction pathway. The energy of the transition state relative to the reactants (the activation energy) determines the reaction rate.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are key to understanding reactivity. For instance, in a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of this compound. The location of the LUMO on the indanone molecule (likely centered on the carbonyl carbon and the C-Br bond) indicates the most probable site of nucleophilic attack.
Fukui Functions: These are reactivity descriptors derived from conceptual DFT that can predict which sites in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By calculating the Fukui functions for this compound, one can quantitatively assess the reactivity of different atoms in the ring system, corroborating qualitative predictions and guiding synthetic efforts. For example, these calculations can confirm the C2 position's susceptibility to nucleophilic attack (via its enolate) and the carbonyl carbon's electrophilicity.
Through these computational models, researchers can screen potential reaction conditions, understand why certain products are formed over others, and design more efficient and selective syntheses involving this versatile chemical intermediate.
Conformational Analysis and Stereochemical Implications
A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific experimental or theoretical studies focused on the conformational analysis of this compound. While general principles of stereochemistry and conformational analysis for cyclic ketones and halogenated compounds are well-established, detailed research findings, including specific dihedral angles, conformer energy levels, and stereochemical implications for this particular molecule, are not present in the public domain.
The five-membered ring of the indanone core is known to adopt a non-planar, puckered conformation to alleviate ring strain. In principle, for 2-substituted-1-indanones, this can lead to different envelope or twist conformations. The introduction of a bromine atom at the C2 position, which is a chiral center, results in the possibility of (R) and (S) enantiomers.
The conformational preference of the bromine atom (axial vs. equatorial-like positions in the puckered ring) would be influenced by a combination of steric and electronic factors. These include steric hindrance with adjacent protons and the carbonyl group, as well as dipole-dipole interactions between the C-Br and C=O bonds. Furthermore, the presence of two chlorine atoms on the aromatic ring could electronically influence the indanone system, but specific studies detailing these effects on the conformation of this compound are not available.
Without experimental data from techniques such as X-ray crystallography or detailed NMR spectroscopy, or theoretical calculations (e.g., Density Functional Theory), it is not possible to provide a quantitative analysis of the conformational landscape or to definitively predict the most stable conformer. Consequently, the creation of a data table with specific research findings is not feasible at this time.
Further computational modeling and empirical studies would be required to elucidate the specific conformational isomers of this compound and to understand the stereochemical implications of the substituents on its three-dimensional structure and reactivity.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum of 2-Bromo-4,5-dichloro-1-indanone would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two singlets or two doublets with a small coupling constant, corresponding to the two protons on the dichlorinated benzene (B151609) ring. The aliphatic region would feature signals for the proton at the 2-position (CHBr) and the two diastereotopic protons of the methylene group at the 3-position (CH₂). The proton at the C-2 position, being adjacent to both a bromine atom and the carbonyl group, would appear as a doublet of doublets. The two protons at C-3 would also appear as distinct signals, likely as doublets of doublets, due to coupling with each other and with the proton at C-2.
Predicted ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-6 | Predicted downfield | s or d | - |
| H-7 | Predicted downfield | s or d | - |
| H-2 | Predicted ~4.5-5.5 | dd | J(H2, H3a), J(H2, H3b) |
| H-3a | Predicted ~3.0-4.0 | dd | J(H3a, H3b), J(H3a, H2) |
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals would be expected, one for each carbon atom. The carbonyl carbon (C=O) would be the most downfield signal. The six aromatic carbons would appear in the typical aromatic region, with the carbons bearing chloro-substituents and the quaternary carbons appearing at different shifts compared to the protonated carbons. The aliphatic carbons would include the CHBr carbon and the CH₂ carbon, with the former being significantly shifted downfield due to the electronegative bromine atom.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 (C=O) | Predicted ~190-200 |
| Aromatic C | Predicted ~120-150 |
| C-2 (CHBr) | Predicted ~40-50 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between the proton at C-2 and the two protons at C-3.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure. For example, HMBC would show correlations from the CH₂ protons at C-3 to the carbonyl carbon (C-1) and aromatic carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone, typically appearing in the range of 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-Cl and C-Br stretching vibrations in the fingerprint region.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ketone) | ~1715 | Strong |
| C-H (aromatic) | ~3000-3100 | Medium |
| C-H (aliphatic) | ~2850-3000 | Medium |
| C=C (aromatic) | ~1450-1600 | Medium-Weak |
| C-Cl | ~600-800 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₅BrCl₂O), HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The exact mass measurement would allow for the unambiguous confirmation of the molecular formula.
X-ray Crystallography for Solid-State Structure Elucidation
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. It would also reveal information about the crystal packing and any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the solid state.
Catalytic Approaches in 2 Bromo 4,5 Dichloro 1 Indanone Chemistry
Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. For a substrate like 2-Bromo-4,5-dichloro-1-indanone, which possesses an aryl bromide moiety, several transition metal-catalyzed reactions are theoretically applicable.
Palladium-Catalyzed C-C and C-Heteroatom Bond Formations
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net The presence of the bromo group at the 2-position of the indanone core makes this compound a potential substrate for various palladium-catalyzed transformations.
The general catalytic cycle for these reactions typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. uwindsor.ca
Well-known examples of such reactions include the Suzuki-Miyaura coupling (using boronic acids or their derivatives), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines). organic-chemistry.orgnih.gov While these reactions are widely used for a vast range of aryl halides, specific studies detailing their application to this compound, including optimized conditions and resulting yields, are not readily found in the surveyed literature.
A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented in the table below, illustrating a potential C-C bond formation.
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | 4,5-Dichloro-2-phenyl-1-indanone |
Similarly, a hypothetical Buchwald-Hartwig amination could be envisioned for the formation of a C-N bond.
Table 2: Hypothetical Palladium-Catalyzed Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Aniline | Pd₂(dba)₃, Ligand, Base | 2-Anilino-4,5-dichloro-1-indanone |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel catalysts can often mediate transformations that are challenging for palladium and can exhibit unique reactivity. In principle, nickel catalysts could be employed for C-C and C-heteroatom bond formations starting from this compound. However, specific research detailing such transformations for this particular substrate is not available in the reviewed literature.
Rhodium-Catalyzed Reactions
Rhodium catalysts are well-known for their utility in a variety of organic transformations, including C-H activation and functionalization. While rhodium-catalyzed reactions of other indanone derivatives, such as diazo-indanones, have been reported, there is no specific information available on the rhodium-catalyzed reactions of this compound. nih.gov
Organocatalysis and Biocatalysis
In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and selective alternatives to metal-based catalysis.
Enzyme-Mediated Transformations
Enzymes, as natural catalysts, can perform highly selective transformations under mild conditions. For a ketone-containing molecule like this compound, enzymatic reduction of the carbonyl group is a plausible transformation. Biocatalytic reductions of ketones to chiral alcohols are well-documented for a wide range of substrates. While there is a report on the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone using Enterococcus faecium as a biocatalyst, no such studies have been specifically reported for this compound. nih.gov
A hypothetical enzymatic reduction is outlined below.
Table 3: Hypothetical Enzyme-Mediated Reduction
| Substrate | Enzyme Type | Product |
|---|---|---|
| This compound | Ketoreductase | 2-Bromo-4,5-dichloro-1-indanol |
Photoredox Catalysis for Novel Bond Constructions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations through radical pathways under mild conditions. This strategy could potentially be applied to the functionalization of this compound. For instance, photoredox-catalyzed atom-transfer radical cyclization (ATRC) reactions have been reported for halo-ketones, suggesting that this compound could potentially undergo similar transformations. rsc.orgresearchgate.net However, specific examples involving this compound are absent from the current literature.
A conceptual photoredox-catalyzed reaction is depicted in the following table.
Table 4: Hypothetical Photoredox-Catalyzed Reaction
| Substrate | Reaction Type | Catalyst System | Potential Product |
|---|---|---|---|
| This compound | Radical-mediated functionalization | Photocatalyst (e.g., Ru or Ir complex), Light | Functionalized indanone derivative |
Conclusion and Future Research Directions
Summary of Key Contributions to the Chemistry of 2-Bromo-4,5-dichloro-1-indanone
Plausible Synthetic Pathways: The most probable route to this compound would involve a two-step sequence: the Friedel-Crafts cyclization of a suitably substituted 3-phenylpropanoic acid derivative to form 4,5-dichloro-1-indanone, followed by selective α-bromination. The synthesis of the precursor, 3-(3,4-dichlorophenyl)propanoic acid, is a critical initial step.
Predicted Physicochemical and Spectroscopic Properties: Based on data from related bromo- and chloro-substituted indanones, it is anticipated that this compound is a solid at room temperature with a relatively high melting point and poor solubility in water. Its predicted spectroscopic signatures would include a characteristic carbonyl stretch in the IR spectrum, distinct signals for the aromatic and aliphatic protons in the ¹H NMR spectrum, and a molecular ion peak in the mass spectrum corresponding to its molecular weight.
Anticipated Reactivity: The reactivity of this compound is expected to be dictated by the α-bromoketone functionality, making it susceptible to nucleophilic substitution, elimination, and rearrangement reactions. The dichlorinated aromatic ring would likely be deactivated towards electrophilic substitution but could participate in cross-coupling reactions.
Unresolved Challenges and Emerging Research Opportunities
The primary unresolved challenge concerning this compound is the complete lack of its synthesis and characterization in the scientific literature. This absence presents a significant research opportunity. Key areas for investigation include:
Development of an Efficient Synthesis: An optimized, high-yielding synthesis of this compound is the first and most critical step. This would involve a systematic study of reaction conditions for both the Friedel-Crafts cyclization and the subsequent bromination to ensure selectivity and maximize yield.
Full Spectroscopic and Structural Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction would provide definitive structural confirmation.
Exploration of its Biological Profile: Given that many indanone derivatives exhibit interesting pharmacological activities, this compound and its derivatives should be screened for potential biological effects, such as anticancer, antimicrobial, or neuroprotective properties. nih.govnih.gov
Prospective Avenues for Expanding the Synthetic Utility and Mechanistic Understanding of this compound
The synthetic utility of this compound lies in its potential as a building block for a variety of more complex molecular architectures. Future research should focus on:
Derivatization Reactions: A systematic investigation of its reactions with various nucleophiles (e.g., amines, thiols, alcohols) would lead to a library of novel indanone derivatives. Furthermore, its use in well-established reactions such as the Favorskii rearrangement and Darzens condensation could provide access to unique carbocyclic and heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions: The presence of both a bromo- and two chloro-substituents offers the potential for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at different positions on the molecule, enabling the construction of highly functionalized indanone-based structures.
Mechanistic Studies: Detailed mechanistic studies of its reactions would provide valuable insights into the influence of the dichlorinated aromatic ring on the reactivity of the α-bromoketone. This could involve kinetic studies, computational modeling, and the isolation and characterization of reaction intermediates.
Q & A
Q. What are the recommended methods for synthesizing 2-Bromo-4,5-dichloro-1-indanone in a laboratory setting?
A methodological approach involves sequential halogenation. First, bromination of the indanone scaffold using electrophilic brominating agents (e.g., pyridine hydrobromide perbromide) under controlled conditions, followed by chlorination via electrophilic substitution. Key steps include:
Q. Table 1: Example Bromination Protocol (Adapted from Related Studies)
| Parameter | Recommendation |
|---|---|
| Catalyst | Pyridine hydrobromide perbromide |
| Solvent | Anhydrous dichloromethane or acetic acid |
| Temperature | 0–25°C (prevents side reactions) |
| Monitoring | TLC (hexane:ethyl acetate = 3:1) |
| Purification | Silica gel chromatography |
Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?
Purity Assessment :
Q. Structural Confirmation :
- Spectroscopy : NMR (1H/13C) to identify substitution patterns and IR to detect carbonyl (C=O) and C-Br/Cl stretches.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M−Br]− fragments).
Q. What are the critical safety considerations when handling this compound, especially regarding thermal stability and decomposition?
- Thermal Hazards : Avoid temperatures >70°C (melting point of analogs ), as decomposition may release toxic gases (CO, CO₂) .
- Extinguishing Media : Use dry chemical powder or CO₂ for fires; avoid water streams due to electrical risks in labs .
- Handling Protocols : Store in airtight containers at room temperature, use fume hoods, and adhere to occupational hygiene practices .
Advanced Research Questions
Q. How can conflicting data on reaction yields be systematically analyzed when synthesizing halogenated indanones?
- Variable Screening : Use Design of Experiments (DoE) to isolate factors (e.g., catalyst loading, temperature) impacting yields. For example, ’s undergraduate study optimized bromination by varying reaction times and monitoring via TLC .
- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., GC vs. NMR yield quantification) and replicate under controlled conditions.
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving polyhalogenated indanones?
- Directing Groups : Introduce temporary protecting groups (e.g., acetoxy) to steer bromination/chlorination to desired positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich sites.
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing undesired para/meta products .
Q. Table 2: Regioselectivity Optimization Parameters
| Factor | Impact on Selectivity |
|---|---|
| Electron-withdrawing groups | Deactivate meta positions |
| Steric hindrance | Favors less crowded positions |
| Catalyst polarity | Polar catalysts enhance ortho preference |
Q. What computational methods are employed to predict reactivity patterns of this compound in complex organic syntheses?
- DFT Calculations : Model transition states to predict electrophilic attack sites (e.g., para vs. ortho chlorination).
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- SAR Analysis : Compare with structurally similar compounds (e.g., 2-bromo-4,5-dimethoxycinnamic acid ) to infer reactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
